molecular formula C13H11NO4 B1349530 4-[(5-Methyl-3-furoyl)amino]benzoic acid CAS No. 423730-14-7

4-[(5-Methyl-3-furoyl)amino]benzoic acid

Cat. No.: B1349530
CAS No.: 423730-14-7
M. Wt: 245.23 g/mol
InChI Key: PLCWKAVQWQDOPT-UHFFFAOYSA-N
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Description

4-[(5-Methyl-3-furoyl)amino]benzoic acid is an organic compound with the molecular formula C13H11NO4 It is characterized by the presence of a furan ring substituted with a methyl group and an amide linkage to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-3-furoyl)amino]benzoic acid typically involves the following steps:

    Formation of 5-Methyl-3-furoyl chloride: This can be achieved by reacting 5-methyl-3-furoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The resulting 5-methyl-3-furoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[(5-Methyl-3-furoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-3-furoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and amide linkage are key structural features that influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    4-[(5-Methyl-2-furoyl)amino]benzoic acid: Similar structure but with the furan ring substituted at a different position.

    4-[(5-Methyl-3-furoyl)amino]benzamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness: 4-[(5-Methyl-3-furoyl)amino]benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a furan ring, amide linkage, and benzoic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(5-methylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-6-10(7-18-8)12(15)14-11-4-2-9(3-5-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCWKAVQWQDOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367079
Record name 4-[(5-methylfuran-3-carbonyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423730-14-7
Record name 4-[(5-methylfuran-3-carbonyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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